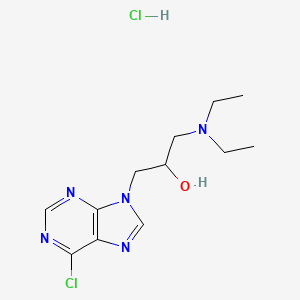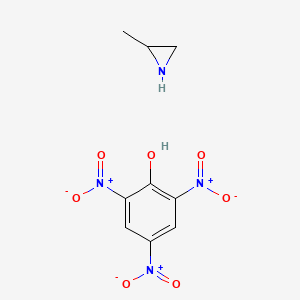
2-Methylaziridine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylaziridine;2,4,6-trinitrophenol is a compound formed by the combination of 2-methylaziridine and 2,4,6-trinitrophenolThis compound is known for its explosive properties and is used in various applications, including scientific research and industrial processes .
Métodos De Preparación
The synthesis of 2-Methylaziridine;2,4,6-trinitrophenol involves the reaction between 2-methylaziridine and 2,4,6-trinitrophenol. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Industrial production methods may involve large-scale synthesis using specialized equipment to handle the explosive nature of the compound .
Análisis De Reacciones Químicas
2-Methylaziridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur, especially targeting the nitro groups in 2,4,6-trinitrophenol, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methylaziridine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nitroaromatic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of explosives and other industrial processes requiring nitroaromatic compounds .
Mecanismo De Acción
The mechanism of action of 2-Methylaziridine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol play a significant role in its reactivity and interactions. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Methylaziridine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but TNT has a toluene ring instead of a phenol ring.
2,4-Dinitrophenol: This compound has two nitro groups instead of three and lacks the aziridine component.
2-Nitrophenol: It has only one nitro group and is less reactive compared to 2,4,6-trinitrophenol.
The uniqueness of this compound lies in its combination of the aziridine ring and the highly reactive trinitrophenol component, making it distinct in its chemical properties and applications .
Propiedades
Número CAS |
21384-39-4 |
|---|---|
Fórmula molecular |
C9H10N4O7 |
Peso molecular |
286.20 g/mol |
Nombre IUPAC |
2-methylaziridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-4-3/h1-2,10H;3-4H,2H2,1H3 |
Clave InChI |
DZOFCGKSVFUCPG-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)


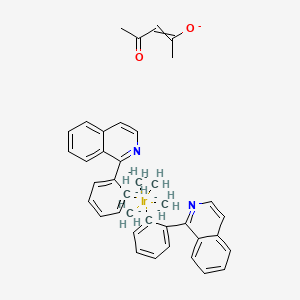
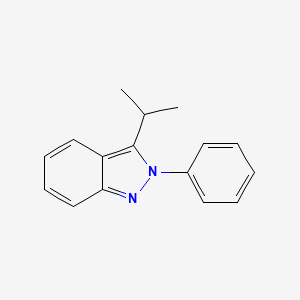


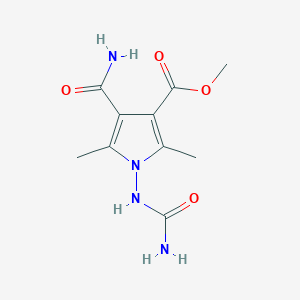

![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)
